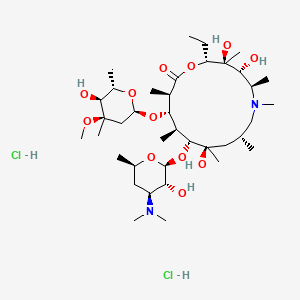
Azithromycin dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azithromycin dihydrochloride is a macrolide antibiotic that belongs to the azalide subclass. It is a semi-synthetic derivative of erythromycin and is known for its broad-spectrum antibacterial activity. This compound is commonly used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases .
准备方法
Synthetic Routes and Reaction Conditions
Azithromycin dihydrochloride is synthesized from erythromycin through a series of chemical reactions. The process involves the modification of the erythromycin molecule to introduce a methyl-substituted nitrogen atom into the lactone ring, forming the azalide structure . The key steps in the synthesis include:
Oxidation: Erythromycin is oxidized to form an oxime derivative.
Reduction: The oxime derivative is reduced to form an amine.
Cyclization: The amine undergoes cyclization to form the azalide ring structure.
Hydrochloride Formation: The final product, azithromycin, is reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Solvent Selection: Suitable solvents such as methylene dichloride and ethanol are used to dissolve the reactants.
Temperature Control: Reactions are carried out at controlled temperatures to ensure optimal reaction rates.
Purification: The final product is purified through crystallization and filtration to remove impurities.
化学反应分析
Types of Reactions
Azithromycin dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert oxime derivatives back to amines.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of azithromycin, such as oxime derivatives and amine derivatives .
科学研究应用
Azithromycin dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively studied for its therapeutic effects in treating bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems
作用机制
Azithromycin dihydrochloride exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also inhibits the assembly of the 50S ribosomal subunit, further disrupting protein synthesis .
相似化合物的比较
Similar Compounds
Erythromycin: The parent compound from which azithromycin is derived. It has a similar structure but lacks the methyl-substituted nitrogen atom in the lactone ring.
Clarithromycin: Another macrolide antibiotic with a similar structure and spectrum of activity.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties
Uniqueness
Azithromycin dihydrochloride is unique due to its enhanced pharmacokinetic properties, including a longer half-life and better tissue penetration compared to erythromycin and other macrolides. This allows for less frequent dosing and improved patient compliance .
属性
CAS 编号 |
90581-31-0 |
|---|---|
分子式 |
C38H74Cl2N2O12 |
分子量 |
821.9 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrochloride |
InChI |
InChI=1S/C38H72N2O12.2ClH/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 |
InChI 键 |
WUTMHODASJRZBL-KUJJYQHYSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl.Cl |
规范 SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



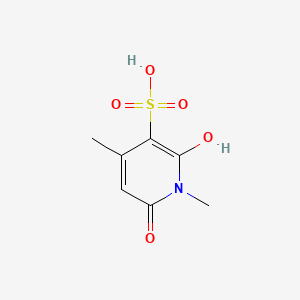

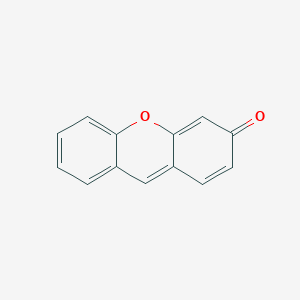
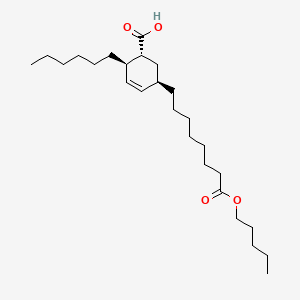
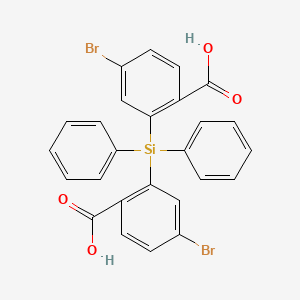
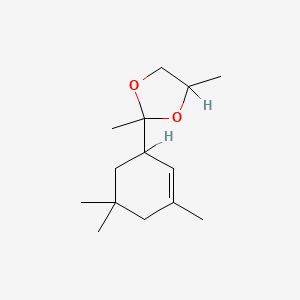
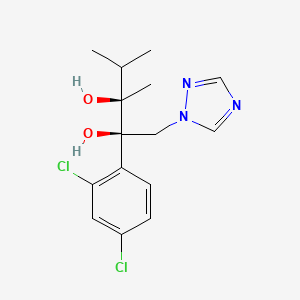
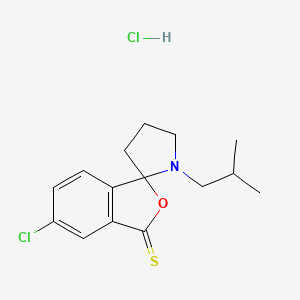
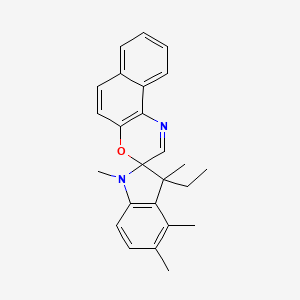
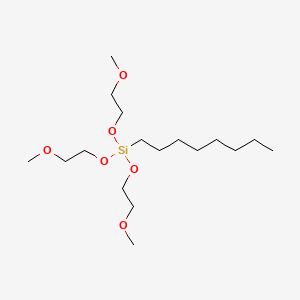
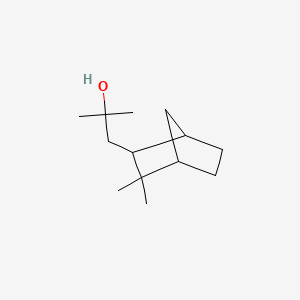

![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
